
4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-640257 involves multiple steps, starting with the preparation of the benzamide core. The key steps include:
Formation of Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzamide with 2-methoxyethylamine under controlled conditions.
Sulfonylation: The benzamide core is then sulfonylated using 2,5-dichlorothiophene-3-sulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure WAY-640257.
Industrial Production Methods: Industrial production of WAY-640257 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: WAY-640257 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WAY-640257 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of Trypanosoma cruzi trans-sialidase inhibition, contributing to the understanding of Chagas disease.
Medicine: Investigated for its potential therapeutic applications in treating Chagas disease by inhibiting the trans-sialidase enzyme.
Industry: Utilized in the development of diagnostic tools and assays for detecting Trypanosoma cruzi infection.
Mechanism of Action
WAY-640257 exerts its effects by inhibiting the enzyme Trypanosoma cruzi trans-sialidase. This enzyme is crucial for the parasite’s ability to evade the host’s immune system and establish infection. By binding to the active site of the enzyme, WAY-640257 prevents the transfer of sialic acid residues, thereby disrupting the parasite’s lifecycle and reducing its infectivity .
Comparison with Similar Compounds
Benznidazole: Another compound used to treat Chagas disease, but with a different mechanism of action.
Nifurtimox: Similar therapeutic application but acts through the generation of reactive oxygen species.
Posaconazole: An antifungal agent also investigated for its activity against Trypanosoma cruzi.
Uniqueness: WAY-640257 is unique in its specific inhibition of Trypanosoma cruzi trans-sialidase, making it a valuable tool for studying this enzyme and developing targeted therapies for Chagas disease .
Properties
Molecular Formula |
C14H14Cl2N2O4S2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorothiophen-3-yl)sulfonylamino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-22-7-6-17-14(19)9-2-4-10(5-3-9)18-24(20,21)11-8-12(15)23-13(11)16/h2-5,8,18H,6-7H2,1H3,(H,17,19) |
InChI Key |
KERAKDWGMWDOIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B10816545.png)
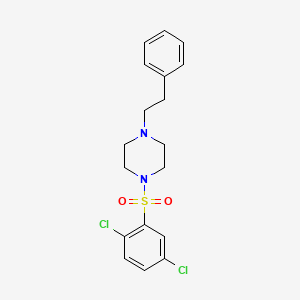
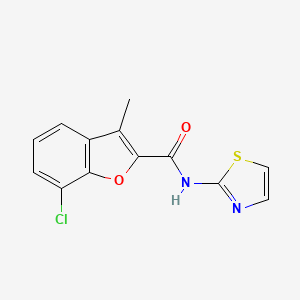
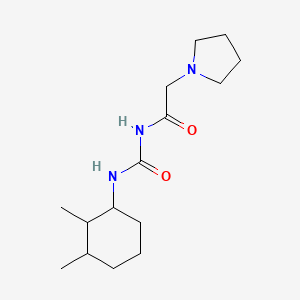
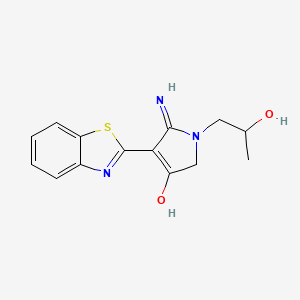
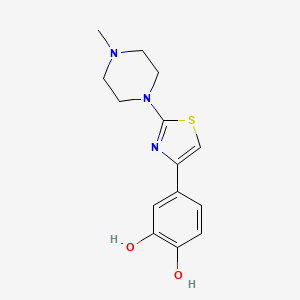
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)

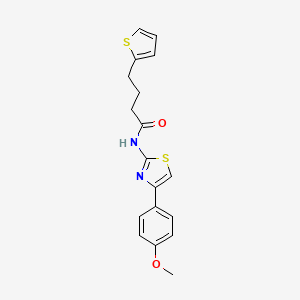
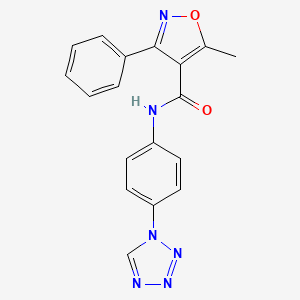
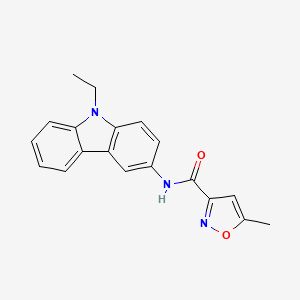
![2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole](/img/structure/B10816627.png)
![2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide](/img/structure/B10816633.png)
